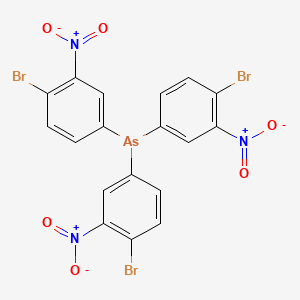
Tris(4-bromo-3-nitrophenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-bromo-3-nitrophenyl)arsane is a chemical compound with the molecular formula C18H9AsBr3N3O6. It is characterized by the presence of three bromine atoms, three nitro groups, and an arsenic atom bonded to a phenyl ring. This compound is notable for its complex structure, which includes multiple aromatic bonds and nitro groups .
Méthodes De Préparation
The synthesis of Tris(4-bromo-3-nitrophenyl)arsane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Tris(4-bromo-3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(4-bromo-3-nitrophenyl)arsane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which Tris(4-bromo-3-nitrophenyl)arsane exerts its effects is primarily through its interactions with other molecules. The presence of nitro and bromine groups allows it to participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with metals and other organic molecules is of particular interest.
Comparaison Avec Des Composés Similaires
Tris(4-bromo-3-nitrophenyl)arsane can be compared with other similar compounds, such as:
Tris(4-chloro-3-nitrophenyl)arsane: Similar structure but with chlorine atoms instead of bromine.
Tris(4-bromo-3-aminophenyl)arsane: Similar structure but with amino groups instead of nitro groups.
The uniqueness of this compound lies in its specific combination of bromine and nitro groups, which confer distinct reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
6306-92-9 |
|---|---|
Formule moléculaire |
C18H9AsBr3N3O6 |
Poids moléculaire |
677.9 g/mol |
Nom IUPAC |
tris(4-bromo-3-nitrophenyl)arsane |
InChI |
InChI=1S/C18H9AsBr3N3O6/c20-13-4-1-10(7-16(13)23(26)27)19(11-2-5-14(21)17(8-11)24(28)29)12-3-6-15(22)18(9-12)25(30)31/h1-9H |
Clé InChI |
MHKDTHACUCXAEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As](C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC(=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)

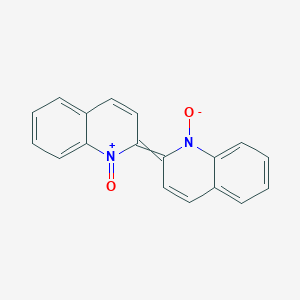
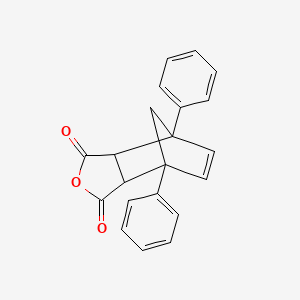
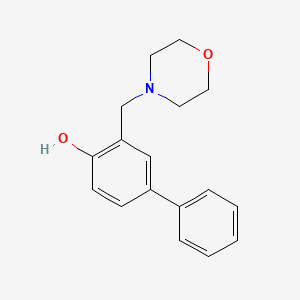
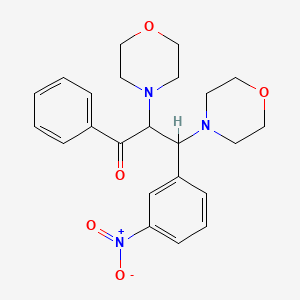
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)



silane](/img/structure/B14726699.png)

